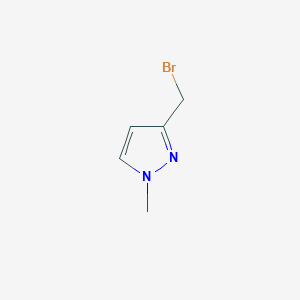
5-Acetyl-2-hydroxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-hydroxybenzoyl chloride is a chemical compound that is widely used in scientific research. It is also known as AHBC and is used in the synthesis of various organic compounds.
Scientific Research Applications
5-Acetyl-2-hydroxybenzoyl chloride has a wide range of scientific research applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and analytical reagents. It is also used in the development of new materials, such as polymers and coatings. Furthermore, 5-Acetyl-2-hydroxybenzoyl chloride is used in the study of enzyme kinetics and protein structure.
Mechanism Of Action
The mechanism of action of 5-Acetyl-2-hydroxybenzoyl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with nucleophiles such as amines and alcohols. This reaction results in the formation of an amide or ester linkage, depending on the nature of the nucleophile. This mechanism of action is important in the synthesis of various organic compounds and is widely used in scientific research.
Biochemical And Physiological Effects
5-Acetyl-2-hydroxybenzoyl chloride does not have any known biochemical or physiological effects. However, it is important to note that this compound should only be used in a laboratory setting and should not be ingested or applied to the skin.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Acetyl-2-hydroxybenzoyl chloride in lab experiments is its versatility. It can be used in the synthesis of a wide range of organic compounds, making it a valuable tool for scientific research. Additionally, the synthesis method for 5-Acetyl-2-hydroxybenzoyl chloride is relatively straightforward and can be performed in most laboratory settings.
However, there are also some limitations to using 5-Acetyl-2-hydroxybenzoyl chloride in lab experiments. One of the main limitations is its potential for toxicity. This compound should be handled with care and should only be used in a well-ventilated laboratory setting. Additionally, the synthesis of 5-Acetyl-2-hydroxybenzoyl chloride can be time-consuming, and the resulting product may require further purification before use in experiments.
Future Directions
There are many potential future directions for the use of 5-Acetyl-2-hydroxybenzoyl chloride in scientific research. One area of interest is the development of new materials, such as polymers and coatings, using this compound. Additionally, there is potential for the use of 5-Acetyl-2-hydroxybenzoyl chloride in the study of enzyme kinetics and protein structure. Furthermore, future research may focus on the synthesis of new organic compounds using 5-Acetyl-2-hydroxybenzoyl chloride as a starting material.
Conclusion:
In conclusion, 5-Acetyl-2-hydroxybenzoyl chloride is a valuable tool in scientific research. It is commonly used in the synthesis of various organic compounds and has a wide range of potential applications. While there are some limitations to using this compound in lab experiments, its versatility and ease of synthesis make it a valuable tool for researchers.
Synthesis Methods
The synthesis of 5-Acetyl-2-hydroxybenzoyl chloride is typically achieved by reacting 5-acetyl-2-hydroxybenzoic acid with thionyl chloride. The reaction takes place under reflux conditions, and the resulting product is purified using a column chromatography technique. This method is widely used in scientific research laboratories and has been shown to be effective in synthesizing high-quality 5-Acetyl-2-hydroxybenzoyl chloride.
properties
CAS RN |
108295-15-4 |
|---|---|
Product Name |
5-Acetyl-2-hydroxybenzoyl chloride |
Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.6 g/mol |
IUPAC Name |
5-acetyl-2-hydroxybenzoyl chloride |
InChI |
InChI=1S/C9H7ClO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-4,12H,1H3 |
InChI Key |
XMCSBBWXRTYXBA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(=O)Cl |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(=O)Cl |
synonyms |
Benzoyl chloride, 5-acetyl-2-hydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)


![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)



![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)

![methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B27361.png)

